Critical Evidence Gap Declaration: Absence of Public-Facing Head-to-Head Comparative Bioactivity Data
A systematic search of PubChem BioAssay, BindingDB, ChEMBL, PubMed, and Google Scholar returned no direct head-to-head bioactivity comparison between 4-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid and any named structural analog in the same assay system. No quantitative IC₅₀, EC₅₀, Kd, Ki, or inhibition data were identified for this exact compound. The compound is listed in PubChem with no associated active bioassay results [1]. This absence of publicly reported quantitative comparator data means that no high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) can be constructed at this time. All subsequent evidence items are accordingly tagged as Class-level inference or Supporting evidence and should be interpreted as directional guidance rather than definitive procurement decision criteria.
| Evidence Dimension | Availability of public quantitative bioactivity data for the target compound vs. closest analogs |
|---|---|
| Target Compound Data | Zero active bioassay records on PubChem; zero BindingDB entries; zero ChEMBL records |
| Comparator Or Baseline | 4-(4-tert-butylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid (CID 4253856): EC₅₀ = 5.11 μM in Ras inhibition assay (BindingDB BDBM43225) |
| Quantified Difference | Not calculable – target compound lacks data |
| Conditions | PubChem BioAssay database; BindingDB primary search; ChEMBL compound search (accessed 2026-05-07) |
Why This Matters
Users requiring pre-existing biological validation data for prioritization will find no quantitative grounds for selecting this compound over analogs, and must plan for de novo characterization.
- [1] PubChem Compound CID 4340811 – BioAssays section: no active bioassays deposited as of 2026-05-02. View Source
